molecular formula C26H29N3O3 B11506732 N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

Cat. No.: B11506732
M. Wt: 431.5 g/mol
InChI Key: KZZGNYACJJMBJT-UHFFFAOYSA-N
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Description

N-[2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHYL]-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE is a complex organic compound that features both indole and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHYL]-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole and isoindole precursors, followed by their coupling through amide bond formation. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHYL]-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The isoindole moiety can be reduced to form dihydroisoindole derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione, while reduction of the isoindole moiety can produce dihydroisoindole derivatives.

Scientific Research Applications

N-[2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHYL]-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductive polymers and dyes.

Mechanism of Action

The mechanism of action of N-[2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHYL]-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, leading to modulation of their activity and subsequent biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-INDOL-3-YL)ETHYL]-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE: Lacks the 1,2-dimethyl substitution on the indole moiety.

    N-[2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHYL]-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE: Has a shorter alkyl chain connecting the indole and isoindole moieties.

Uniqueness

N-[2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHYL]-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE is unique due to its specific substitution pattern and the length of the alkyl chain connecting the two moieties. These structural features can influence its chemical reactivity and biological activity, making it distinct from similar compounds.

Properties

Molecular Formula

C26H29N3O3

Molecular Weight

431.5 g/mol

IUPAC Name

N-[2-(1,2-dimethylindol-3-yl)ethyl]-6-(1,3-dioxoisoindol-2-yl)hexanamide

InChI

InChI=1S/C26H29N3O3/c1-18-19(20-10-7-8-13-23(20)28(18)2)15-16-27-24(30)14-4-3-9-17-29-25(31)21-11-5-6-12-22(21)26(29)32/h5-8,10-13H,3-4,9,14-17H2,1-2H3,(H,27,30)

InChI Key

KZZGNYACJJMBJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)CCNC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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